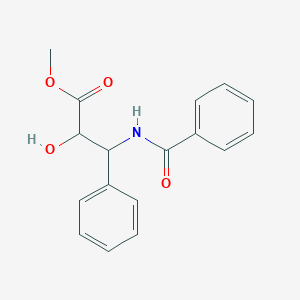

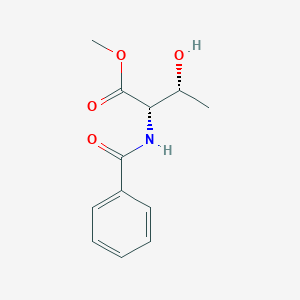

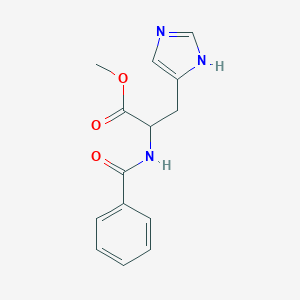

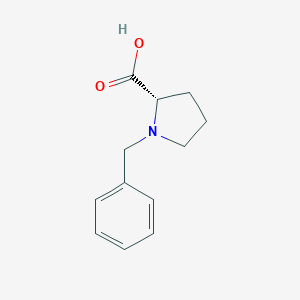

(2S)-1-benzylpyrrolidine-2-carboxylic acid

Descripción general

Descripción

Compounds like “(2S)-1-benzylpyrrolidine-2-carboxylic acid” belong to a class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of biocatalytic reduction . For example, the synthesis of (2S)-naringenin, a flavanone, involves the integration of the synthesis pathway genes into the yeast genome .

Molecular Structure Analysis

The molecular structure of these compounds is influenced by several factors. For instance, the strength of the A–H or B–H+ bond influences the likelihood of the bond breaking to form H+ ions . The stability of the conjugate base also plays a role .

Chemical Reactions Analysis

The chemical reactions of these compounds can vary. For example, hydrogen sulfide turns into sulfur by releasing electrons when it reacts with strong oxidizing agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by several factors. For instance, the distribution of amino acid residues from their physical chemical properties can influence the water affinity of the compounds .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Summary of the Application

“N-benzyl-l-proline” is used in peptide synthesis . It’s a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxyprolyl residue .

Methods of Application

In peptide synthesis, “n-benzyl-l-proline” is incorporated into the peptide chain during the synthesis process . The exact method of application can vary depending on the specific synthesis protocol being used.

Results or Outcomes

The use of “n-benzyl-l-proline” in peptide synthesis can influence the structure and function of the resulting peptide . However, specific results or outcomes can vary greatly depending on the particular peptide being synthesized.

Cellular Metabolism Research

Summary of the Application

“N-benzyl-l-proline” analogues have been used to study cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Methods of Application

In cellular metabolism research, “n-benzyl-l-proline” analogues are introduced into the cell, where they compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Results or Outcomes

The use of “n-benzyl-l-proline” analogues in cellular metabolism research can lead to a better understanding of how cells respond to stress, such as that caused by heat shock or the presence of abnormal or misfolded proteins .

Structural Applications in Peptides and Foldamers

Summary of the Application

“N-benzyl-l-proline” and its analogues have been used in the synthesis of peptides and foldamers . These compounds are used to study the structural properties of these biopolymers .

Methods of Application

In this application, “n-benzyl-l-proline” and its analogues are incorporated into the peptide or foldamer during the synthesis process . The exact method of application can vary depending on the specific synthesis protocol being used .

Results or Outcomes

The use of “n-benzyl-l-proline” and its analogues in this context can influence the structure and function of the resulting peptide or foldamer . However, specific results or outcomes can vary greatly depending on the particular peptide or foldamer being synthesized .

Industrial Use

Summary of the Application

“N-benzyl-l-proline” analogues have been used in industrial applications . For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .

Methods of Application

In industrial applications, “n-benzyl-l-proline” analogues are used to induce a transient stress response in cells, comparable with that of heat shock stress . Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Results or Outcomes

The use of “n-benzyl-l-proline” analogues in industrial applications can lead to the production of microorganisms that overproduce L-proline . This can be useful in various industrial processes .

Ring-Opening Polymerization

Summary of the Application

“N-benzyl-l-proline” has been used in the field of polymer science, specifically in ring-opening polymerization . This process involves the conversion of a cyclic monomer to a linear polymer chain .

Methods of Application

In ring-opening polymerization, “n-benzyl-l-proline” is used as a monomer. The cyclic structure of the monomer is opened and linked together to form a long, linear chain .

Results or Outcomes

The use of “n-benzyl-l-proline” in ring-opening polymerization can lead to the production of polymers with unique properties . The specific properties of the resulting polymer can vary depending on the conditions of the polymerization process .

Biological Research

Summary of the Application

“N-benzyl-l-proline” analogues have been used in biological research, particularly in the study of cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Methods of Application

In biological research, “n-benzyl-l-proline” analogues are introduced into the cell, where they compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Results or Outcomes

The use of “n-benzyl-l-proline” analogues in biological research can lead to a better understanding of how cells respond to stress, such as that caused by heat shock or the presence of abnormal or misfolded proteins .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-1-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNROFTAJEGCDCT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352538 | |

| Record name | n-benzyl-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-benzylpyrrolidine-2-carboxylic acid | |

CAS RN |

31795-93-4 | |

| Record name | n-benzyl-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-Benzylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.